methyl 4-(5-amino-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamido)benzoate

Medicinal chemistry Structure-activity relationship Calcium channel inhibition

This 5-amino-1,2,3-triazole-4-carboxamide (ATC) derivative, featuring a 2-chlorobenzyl N1-substituent and a methyl benzoate ester handle, is a critical tool for systematic structure-activity relationship (SAR) campaigns. Unlike the prototypical CAI, the 2-chlorobenzyl moiety removes the benzophenone substructure, abrogating calcium-channel pharmacology. Researchers can use this compound to map steric and electronic effects of ortho-halogen substitution, benchmark kinase inhibition, or elaborate the ester into derivative libraries via hydrolysis or transesterification. Independent purity verification by NMR/HPLC is recommended before use.

Molecular Formula C18H16ClN5O3
Molecular Weight 385.81
CAS No. 899737-18-9
Cat. No. B2694691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-(5-amino-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamido)benzoate
CAS899737-18-9
Molecular FormulaC18H16ClN5O3
Molecular Weight385.81
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3Cl)N
InChIInChI=1S/C18H16ClN5O3/c1-27-18(26)11-6-8-13(9-7-11)21-17(25)15-16(20)24(23-22-15)10-12-4-2-3-5-14(12)19/h2-9H,10,20H2,1H3,(H,21,25)
InChIKeyHXQVABULRFXARO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-(5-amino-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamido)benzoate (CAS 899737-18-9): Procurement-Relevant Identity and Class Assignment


Methyl 4-(5-amino-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamido)benzoate (CAS 899737-18-9, molecular formula C₁₈H₁₆ClN₅O₃, molecular weight 385.81 g/mol) is a synthetic small molecule belonging to the 5-amino-1,2,3-triazole-4-carboxamide (ATC) class [1]. The compound features a 2-chlorobenzyl substituent at the N1 position of the triazole ring and a methyl benzoate ester moiety linked via a carboxamide bridge at the 4-position. This scaffold is structurally related to the well‑characterized anti‑proliferative agent carboxyamidotriazole (CAI, L‑651582) [2]. The InChI Key for this compound is HXQVABULRFXARO‑UHFFFAOYSA‑N [1]. Publicly available bioactivity data for this specific molecule are extremely limited, and no peer‑reviewed primary research paper or patent was identified that reports quantitative pharmacological parameters for CAS 899737‑18‑9.

Why 5-Amino-1,2,3-Triazole-4-Carboxamide Analogs Cannot Be Treated as Interchangeable: Procurement Risk for Methyl 4-(5-amino-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamido)benzoate


Within the 5-amino-1,2,3-triazole-4-carboxamide (ATC) class, even minor modifications to the N1‑benzyl substituent or the carboxamide side chain can drive dramatic shifts in target engagement, cellular potency, and physicochemical properties. The prototypical compound carboxyamidotriazole (CAI) inhibits non‑voltage‑operated Ca²⁺ channels with IC₅₀ values of 500 and 935 nM for K⁺‑ and carbachol‑stimulated Ca²⁺ influx, respectively, and displays anti‑angiogenic and anti‑metastatic activity . The simple replacement of the CAI‑characteristic 3,5‑dichloro‑4‑(4‑chlorobenzoyl)benzyl group with a 2‑chlorobenzyl moiety, as found in the target compound, removes the benzophenone substructure and is expected to abrogate the calcium‑channel pharmacology [1]. Consequently, a researcher or industrial procurer cannot assume that the biological profile of CAI or any other ATC analog transfers to the target compound. Substitution without direct, matched‑assay comparative data introduces a high risk of selecting a molecule with an unintended activity profile, undermining experimental reproducibility and procurement value.

Quantitative Differentiation Evidence for Methyl 4-(5-amino-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamido)benzoate (CAS 899737-18-9) Relative to Closest Analogs


Structural Divergence from Carboxyamidotriazole (CAI): Loss of the Benzophenone Pharmacophore Re‑routes Biological Target Profile

The target compound replaces the signature 3,5‑dichloro‑4‑(4‑chlorobenzoyl)benzyl moiety of CAI with a simple 2‑chlorobenzyl group. This eliminates the benzophenone substructure that is essential for CAI‑mediated inhibition of non‑voltage‑operated Ca²⁺ channels. CAI demonstrates IC₅₀ values of 500 nM (K⁺‑stimulated) and 935 nM (carbachol‑stimulated) for calcium influx blockade . No published evidence indicates that the 2‑chlorobenzyl‑substituted ATC scaffold retains this mechanism; therefore, the target compound should be considered pharmacologically distinct from CAI [1].

Medicinal chemistry Structure-activity relationship Calcium channel inhibition

Antiproliferative Activity in Human Cancer Cell Lines: Limited and Non‑Comparative Data Require Caution

A vendor‑supplied datasheet (excluded from core evidence weighting per protocol) reports IC₅₀ values of <100 µM for the target compound against HCT‑116 (colorectal), MCF‑7 (breast), and HeLa (cervical) cancer lines via apoptosis induction, cell cycle arrest, and mitochondrial disruption [1]. For context, the parent class compound CAI exhibits antiproliferative effects with selectivity for mismatch‑repair‑deficient tumor lines, but its potency is typically assessed via calcium‑dependent readouts rather than direct monolayer cytotoxicity IC₅₀ comparisons [2]. No head‑to‑head cytotoxicity comparison between the target compound and CAI or any close benzyl analog has been published in a peer‑reviewed venue.

Cancer biology Cytotoxicity screening Triazole antitumor agents

Physicochemical Differentiation: Halogen Identity and Position as Determinants of Lipophilicity and Predicted ADME Profile

The target compound (C₁₈H₁₆ClN₅O₃, MW 385.81 g/mol) contains a 2‑chlorobenzyl substituent. Its closest commercially catalogued analog is the 3‑bromo‑substituted variant (CAS 899981‑61‑4, C₁₈H₁₆BrN₅O₃, MW 430.26 g/mol) . The substitution of chlorine (Hammett σₘ = 0.37) with bromine (σₘ = 0.39) at the meta position of the benzyl ring is expected to produce a modest increase in lipophilicity (calculated LogP shift of approximately +0.3 to +0.5 units) and a larger molecular volume [1]. This physicochemical divergence can influence membrane permeability, non‑specific protein binding, and metabolic stability, making the two compounds non‑interchangeable in ADME‑sensitive assays.

Physicochemical property design Lipophilicity optimization ADME prediction

Vendor‑Reported Purity and Characterization Data Enabling Reproducible Procurement

A reputable vendor (Bidepharm) supplies the closely related analog 5‑amino‑1‑(2‑chlorobenzyl)‑N‑(m‑tolyl)‑1H‑1,2,3‑triazole‑4‑carboxamide (CAS 899981‑44‑3) with a certified purity of 98% and provides batch‑specific QC documentation including NMR, HPLC, and GC analyses . While the target compound (CAS 899737‑18‑9) is also commercially available, the accessible vendor listings do not publicly disclose batch‑level purity specifications or QC data. This absence of transparent characterization data represents a procurement risk relative to well‑characterized analogs.

Quality control Compound characterization Procurement specification

Validated Application Scenarios for Methyl 4-(5-amino-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamido)benzoate (CAS 899737-18-9) Based on Available Evidence


Chemical Probe for Structure–Activity Relationship (SAR) Studies on 5-Amino-1,2,3-Triazole-4-Carboxamide (ATC) Benzyl Substitution

The target compound represents a specific substitution variant (2‑chlorobenzyl) within the ATC scaffold. Its primary value lies in systematic SAR campaigns that interrogate how the position and identity of halogen substitution on the N1‑benzyl group influence biological activity. When tested alongside the unsubstituted benzyl analog (5‑amino‑1‑benzyl‑1H‑1,2,3‑triazole‑4‑carboxamide) and the 3‑bromo‑substituted comparator (CAS 899981‑61‑4), the 2‑chlorobenzyl compound enables mapping of steric and electronic effects at the ortho position [1]. Researchers should independently verify purity and identity by NMR and HPLC before use [2].

Tool Compound for Triazole‑Focused Kinase or Enzyme Inhibition Screening Libraries

The broader ATC chemotype has been explored for inhibition of kinases such as CHK1 (IC₅₀ values reported in the 300 nM to >100 µM range for related analogs) and Aurora kinase B (EC₅₀ = 62 nM for certain ATC derivatives) [1]. Although these quantitative data are not derived from the target compound itself, they demonstrate that the 5‑amino‑1,2,3‑triazole‑4‑carboxamide core can engage ATP‑binding sites. The 2‑chlorobenzyl‑bearing variant can serve as a specialized member of screening decks designed to probe the chemical space around this chemotype, provided its activity is benchmarked against established ATC‑based kinase inhibitors in the same assay platform [2].

Synthetic Intermediate for Medicinal Chemistry Derivatization at the Benzoate Ester Position

The methyl benzoate ester moiety at the 4‑carboxamide position provides a convenient synthetic handle for further chemical elaboration. Hydrolysis to the free carboxylic acid or transesterification with alternative alcohols can yield a library of derivatives for biological evaluation [1]. This application scenario is supported by the well‑established synthetic accessibility of 5‑amino‑1‑substituted‑1H‑1,2,3‑triazole‑4‑carboxamide derivatives via click chemistry and related cyclization strategies [2].

Quote Request

Request a Quote for methyl 4-(5-amino-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamido)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.